4-tert-Butylbiphenyl
Overview
Description
4-tert-Butylbiphenyl is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermal Transformations and Stability
4-tert-Butylbiphenyl has been studied for its thermal stability and transformations. It exhibits interesting behaviors in reactions like cracking and isomerization, especially in the presence of tert-butyl moieties. These studies provide insights into the optimal conditions for processing and using compounds with tert-butyl groups (Repkin et al., 2010).
Thermochemical Properties
Research has been conducted on the standard massic energies, enthalpies of vaporization, fusion, and sublimation of this compound. These studies contribute to understanding its thermodynamic behavior, critical in applications like material science and engineering (Melkhanova et al., 2009).
Infrared Spectroscopy Analysis
The use of infrared spectroscopy in determining the structure of this compound and its derivatives has been explored. This technique is vital for the identification and characterization of organic compounds, especially in complex mixtures (Cazes, 1965).
Heat Capacities and Thermodynamic Functions
Studies on the heat capacities of this compound provide essential data for its thermodynamic functions. This knowledge is crucial in the field of material science for understanding the behavior of materials under different thermal conditions (Varushchenko et al., 2010).
Hypercoordinated Gold(I) Compounds
This compound has been used in synthesizing hypercoordinated gold(I) compounds, indicating its potential in organometallic chemistry and catalyst design (Baukova et al., 1997).
Mechanism of Action
Properties
IUPAC Name |
1-tert-butyl-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOYZTOFTGTGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167381 | |
Record name | 4-tert-Butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-92-9 | |
Record name | 4-tert-Butylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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